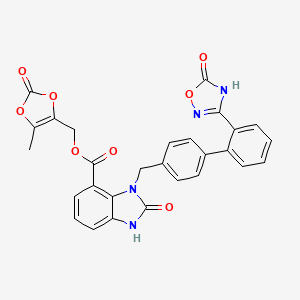
Isopentenyl Pyrophosphate-d5 Triammonium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopentenyl Pyrophosphate-d5 Triammonium Salt is a stable isotope-labeled compound with the molecular formula C5D5H7O7P2. It is a derivative of isopentenyl pyrophosphate, which plays a crucial role in the biosynthesis of terpenes and other isoprenoids. This compound is often used in scientific research to study metabolic pathways and enzyme mechanisms due to its labeled isotopes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopentenyl Pyrophosphate-d5 Triammonium Salt typically involves the deuteration of isopentenyl pyrophosphate. The process begins with the preparation of isopentenol, which is then converted to isopentenyl pyrophosphate through a series of phosphorylation reactions. The deuterium atoms are introduced during the synthesis of isopentenol, ensuring that the final product is isotopically labeled .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and conditions required for the synthesis. The final product is purified using techniques such as chromatography to ensure high purity and isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Isopentenyl Pyrophosphate-d5 Triammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce deuterated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Isopentenyl Pyrophosphate-d5 Triammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of isoprenoid biosynthesis and metabolic pathways.
Biology: Employed in the investigation of enzyme mechanisms and metabolic flux analysis.
Medicine: Utilized in the development of drugs targeting isoprenoid biosynthesis pathways.
Industry: Applied in the production of labeled compounds for research and development.
Wirkmechanismus
The mechanism of action of Isopentenyl Pyrophosphate-d5 Triammonium Salt involves its role as an intermediate in the biosynthesis of terpenes and other isoprenoids. It acts as a substrate for enzymes such as geranylgeranyl pyrophosphate synthase, which catalyzes the addition of isopentenyl pyrophosphate to dimethylallyl pyrophosphate to form geranylgeranyl pyrophosphate. This reaction is crucial for the production of carotenoids and geranylated proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isopentenyl Pyrophosphate Trilithium Salt
- Farnesyl Pyrophosphate Ammonium Salt
- Geranylgeranyl Pyrophosphate Ammonium Salt
- Geranyl Pyrophosphate Ammonium Salt
- Dimethylallyl Pyrophosphate Ammonium Salt
Uniqueness
Isopentenyl Pyrophosphate-d5 Triammonium Salt is unique due to its isotopic labeling, which makes it an invaluable tool in metabolic studies. The deuterium atoms allow researchers to trace the compound through various biochemical pathways, providing insights into enzyme mechanisms and metabolic fluxes that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C5H12O7P2 |
|---|---|
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
[4,4-dideuterio-3-(trideuteriomethyl)but-3-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8)/i1D2,2D3 |
InChI-Schlüssel |
NUHSROFQTUXZQQ-KPAILUHGSA-N |
Isomerische SMILES |
[2H]C(=C(CCOP(=O)(O)OP(=O)(O)O)C([2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC(=C)CCOP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



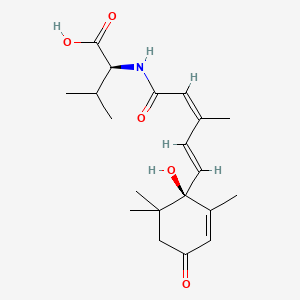


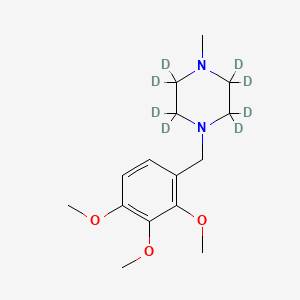
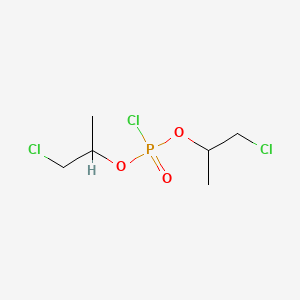
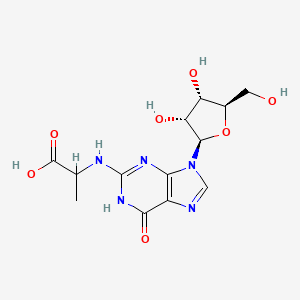
![(S)-tert-Butyl-5-hydroxy-1-(hydroxymethyl)-8-methyl-1,2-dihydropyrrolo[3,2-e]indole-3(6H)-carboxylate](/img/structure/B13444124.png)
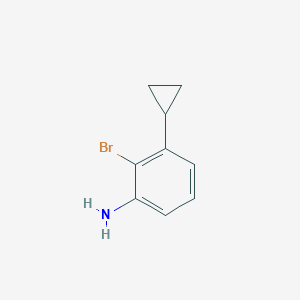
![(2R,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid](/img/structure/B13444131.png)
![N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline](/img/structure/B13444142.png)
